4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide
Description
Properties
IUPAC Name |
4-methyl-2,3,4,5-tetrahydropyrido[4,3-f]thiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-4-8-2-3-10-6-9(8)14(12,13)11-5-7/h2-3,6-7,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHHLUFIVHKMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=NC=C2)S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable thioamide in the presence of an oxidizing agent to form the desired thiazepine ring . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
Catalyst: Triethylamine or other bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiazepine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of Key Physicochemical Data
Key Observations :
Key Observations :
- The synthesis of benzothiadiazepines often involves sulfonamide intermediates and transition metal-catalyzed cyclization, as seen in AstraZeneca’s method for odevixibat intermediates .
Pharmacological Relevance
The pyrido-fused system in the target compound may alter receptor binding compared to benzothieno analogs due to differences in π-stacking and hydrogen-bonding capabilities.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., methyl groups at C4) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₈H₁₁N₃O₂S for a related thiadiazine derivative ).
- X-ray Crystallography : Resolve bond angles and dihedral angles in the heterocyclic core .
- DFT Calculations : Compare experimental IR/Raman spectra with theoretical models to verify stereoelectronic effects .
How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?
Q. Advanced Research Focus
- Substituent Effects : Replace the methyl group at C4 with bulkier alkyl/aryl groups (e.g., ethyl, p-tolyl) to study steric effects on receptor binding .
- Bioactivity Assays : Use in vitro models (e.g., enzyme inhibition or cell viability assays) to correlate structural changes with activity. For example, electron-withdrawing groups (e.g., fluoro) may enhance metabolic stability but reduce solubility .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .
How can contradictory data in biological studies (e.g., varying IC₅₀ values across assays) be resolved?
Q. Advanced Research Focus
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell line). For instance, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays .
- Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., allosteric vs. competitive inhibition) using kinetic studies (e.g., Lineweaver-Burk plots) .
- Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO %), incubation time, and assay detection limits .
What advanced experimental design frameworks are applicable for studying this compound’s mechanism of action?
Q. Advanced Research Focus
- Systems Biology Approaches : Integrate omics data (proteomics, metabolomics) to map pathways affected by the compound .
- Theoretical Anchoring : Use conceptual frameworks like transition-state theory for enzyme inhibition studies or molecular dynamics simulations to model ligand-receptor interactions .
- Controlled Perturbations : Apply CRISPR-based gene editing to isolate target proteins and validate binding via SPR or ITC .
How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman) to track intermediate formation .
- Flow Chemistry : Optimize continuous flow systems for exothermic steps (e.g., Grignard reactions) to improve heat dissipation .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and crystallinity for batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
